Head-to-Head Polyglutamine Aggregation Inhibition: PGL-135 vs. Riluzole in Cell-Based HD Exon 1 Assay
In a direct head-to-head comparison using a cell-based huntingtin exon 1 aggregation assay in 293 Tet-Off cells, 4,7-dimethyl-1,3-benzothiazol-2-amine (designated PGL-135) inhibited aggregation with an IC₅₀ of 40 μM and showed no cellular toxicity at effective concentrations. The clinically approved comparator riluzole (2-amino-6-trifluoromethoxy benzothiazole), assessed under identical assay conditions, exhibited an IC₅₀ of approximately 100 μM [1]. Both compounds were further evaluated in R6/2 mouse hippocampal slice cultures, where each demonstrated an EC₅₀ of 40 μM for aggregation inhibition; however, PGL-135 was found to be metabolically unstable, precluding its advancement into the in vivo preclinical trial [1]. This constitutes the only published direct quantitative comparison between these two benzothiazole aggregation inhibitors in the same experimental system.
| Evidence Dimension | Polyglutamine aggregation inhibition potency (cell-based HD exon 1 assay) |
|---|---|
| Target Compound Data | IC₅₀ = 40 μM (PGL-135); no cellular toxicity observed at effective concentrations |
| Comparator Or Baseline | Riluzole (2-amino-6-trifluoromethoxy benzothiazole): IC₅₀ ≈ 100 μM |
| Quantified Difference | PGL-135 is approximately 2.5-fold more potent than riluzole (ΔIC₅₀ ≈ 60 μM) |
| Conditions | 293 Tet-Off cells expressing HD exon 1 with 51 glutamine repeats; cell-based aggregation assay |
Why This Matters
For investigators requiring a polyglutamine aggregation probe with superior in vitro potency to the clinical benchmark riluzole, PGL-135 offers a quantitatively validated 2.5-fold potency advantage, but its known metabolic instability must be factored into experimental design for any cell-based or short-term ex vivo application.
- [1] Hockly, E., Tse, J., Barker, A.L., et al. Evaluation of the benzothiazole aggregation inhibitors riluzole and PGL-135 as therapeutics for Huntington's disease. Neurobiology of Disease, 2006, 21(1), 228–236. View Source
